molecular formula C21H19NO5 B8355227 3-[1-(Benzyloxycarbonyl)indol-3-yl]-2-oxopropyl Acetate

3-[1-(Benzyloxycarbonyl)indol-3-yl]-2-oxopropyl Acetate

Cat. No.: B8355227
M. Wt: 365.4 g/mol
InChI Key: MSEBNJPCZYQSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Benzyloxycarbonyl)indol-3-yl]-2-oxopropyl Acetate is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

benzyl 3-(3-acetyloxy-2-oxopropyl)indole-1-carboxylate

InChI

InChI=1S/C21H19NO5/c1-15(23)26-14-18(24)11-17-12-22(20-10-6-5-9-19(17)20)21(25)27-13-16-7-3-2-4-8-16/h2-10,12H,11,13-14H2,1H3

InChI Key

MSEBNJPCZYQSCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described above for the synthesis of 3-(3,4-dichlorophenyl)-2-oxopropyl acetate was followed, reacting 3-[1-(benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one (19.28 g, 56.4 mmol) with acetic acid (6.5 mL, 6.8 g, 0.11 mol) and triethylamine (15.7 mL, 11.4 g, 0.113 mol). Flash chromatography over silica gel (25% ethyl acetate in hexanes) gave pure product as an orange oil that solidified under vacuum to a yellow solid (9.06 g, 44% yield): 1H NMR (400 MHz, CDCl3) δ 2.15 (s, 3H) 3.81 (d, J=0.8 Hz, 2H) 4.73 (s, 2H) 5.45 (s, 2H) 7.26-7.30 (m, 1H) 7.32-7.51 (m, 7H) 7.62 (s, 1H) 8.18 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.28 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
15.7 mL
Type
reactant
Reaction Step Four
Name
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.